molecular formula C17H14FN5O2S3 B2833482 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 362501-64-2

2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2833482
CAS No.: 362501-64-2
M. Wt: 435.51
InChI Key: DGEZDBQGXUIYQZ-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Molecular Modeling

A study focused on the synthesis and molecular modeling of new imidazothiadiazole analogs, including compounds related to the specified chemical structure. These compounds were synthesized through heterocyclization of precursors with phenacyl chloride reagents. The synthesized compounds underwent DFT calculations for structural and spectral analysis, showing good agreement with experimental data. Furthermore, some derivatives exhibited significant cytotoxic results against cancer cell lines, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).

Radiosynthesis for PET Imaging

Another research avenue involves the radiosynthesis of specific ligands for imaging translocator proteins (18 kDa) with PET. The study elaborates on the synthesis of DPA-714 and its tosyloxy derivative as precursors for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography. This research demonstrates the compound's utility in neuroimaging and exploring neuroinflammatory processes (F. Dollé et al., 2008).

Insecticidal Assessment

Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights another application. This work involved using a versatile precursor for synthesizing various heterocycles, assessed for their insecticidal properties. Such studies are crucial for developing new agrochemicals to protect crops from pests (A. Fadda et al., 2017).

Antimicrobial Activity

Furthermore, the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents underscores the compound's relevance in addressing microbial resistance. The synthesized compounds were screened for in vitro antimicrobial activity against various bacterial and fungal strains, showing promising biological activity (I. H. El Azab & S. Abdel‐Hafez, 2015).

Future Directions

Given the limited information currently available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, potential biological activity, physical and chemical properties, and safety profile. Such research could contribute to a better understanding of this compound and its potential applications .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S3/c1-9-21-22-16(28-9)20-13(24)8-27-17-19-12-6-7-26-14(12)15(25)23(17)11-4-2-10(18)3-5-11/h2-5H,6-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZDBQGXUIYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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